molecular formula C8H10BrCl2N B2639880 2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride CAS No. 2138059-42-2

2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B2639880
CAS No.: 2138059-42-2
M. Wt: 270.98
InChI Key: JTLYGFCQQONBMT-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride is a synthetic organic compound with the molecular formula C 8 H 9 BrClN . It is characterized as a β-phenylethylamine derivative, a class of compounds known for their significance in medicinal chemistry and neuroscience research. The structure features a phenethylamine backbone substituted with bromo and chloro functional groups, which can be utilized for further chemical modifications in synthetic pathways . As a building block in chemical synthesis, this compound may be of particular interest for researchers developing novel ligands for trace amine-associated receptors (TAARs) or other G-protein coupled receptors (GPCRs) . Its structural motifs are commonly explored in the discovery and optimization of compounds for various psychopharmacological targets . Researchers can leverage this chemical for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. For Research Use Only: This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c9-8-5-7(10)2-1-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLYGFCQQONBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138059-42-2
Record name 2-(2-bromo-4-chlorophenyl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride typically involves the bromination and chlorination of phenylethylamine derivatives. One common method includes the following steps:

    Bromination: The starting material, 2-phenylethylamine, is brominated using bromine in the presence of a suitable solvent like acetic acid.

    Chlorination: The brominated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination and chlorination: Using industrial reactors to handle larger quantities of reagents.

    Purification: Employing techniques like distillation and crystallization to ensure high purity of the final product.

    Quality Control: Implementing stringent quality control measures to maintain consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced bromine or chlorine content.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity: Research indicates that compounds similar to 2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride exhibit promising antitumor properties. For instance, studies have demonstrated that halogenated phenylamines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacology: The compound has been investigated for its potential neuropharmacological effects. It may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression or anxiety. The structural similarity to known psychoactive compounds enhances its relevance in this field .

Biochemical Studies

Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a selective inhibitor for certain kinases or phosphatases, which are crucial in cell signaling processes .

Biotransformation Studies: Research involving the biotransformation of similar compounds using microbial cultures has shown that halogenated derivatives can undergo significant transformations, leading to products with enhanced biological activity. This highlights the potential of using this compound in biocatalysis and synthetic biology applications .

Synthesis of Novel Compounds

Building Block for Synthesis: The compound serves as a useful intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, enabling the development of new pharmaceuticals or agrochemicals .

Case Study 1: Antitumor Activity

A study published in the RSC Medicinal Chemistry journal explored the antitumor effects of various halogenated phenylamines, including derivatives of this compound. The results showed that these compounds could significantly reduce tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents against cancer .

Case Study 2: Enzyme Inhibition Mechanism

In another study focusing on enzyme inhibition, researchers investigated the effects of halogenated amines on specific kinases involved in cancer metabolism. The results indicated that this compound effectively inhibited these enzymes, leading to altered metabolic pathways that could be exploited for therapeutic purposes .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
2-(2-Bromo-4-chlorophenyl)ethan-1-amine HCl Br (2), Cl (4) C₈H₉BrClN 234.5 Dual halogenation; electron-withdrawing Medicinal chemistry intermediates
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine HCl (2C-T, 1e) OCH₃ (2,5), SCH₃ (4) C₁₁H₁₆ClNO₂S 261.5 Methoxy and methylthio groups; polarizable Serotonin receptor modulation
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl Br (4), OCH₃ (2,5) C₁₀H₁₃BrClNO₂ 294.5 Bromine at para position; methoxy-rich 5HT2A receptor agonist studies
2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine HCl Br (2), CF₃ (4) C₉H₁₀BrClF₃N 304.5 Strongly electron-withdrawing CF₃ group High-throughput screening libraries
2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl Cl (2), F (4) C₈H₉Cl₂FN 209.0 Mixed halogenation (Cl and F) Exploration of halogen effects on bioactivity
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine HCl Br (3), F (2,6) C₈H₇BrClF₂N 268.5 Fluorine at ortho positions; Br at meta Structure-activity relationship (SAR) studies

Key Observations:

Halogen Diversity: Unlike 2-(2-chloro-4-fluorophenyl)ethan-1-amine HCl , the target compound’s dual heavy halogens (Br and Cl) may increase molecular weight and lipophilicity, influencing blood-brain barrier permeability.

Positional Isomerism :

  • The 4-Bromo-2,5-dimethoxy analog places Br at the para position, contrasting with the target compound’s ortho Br. This positional shift could sterically hinder interactions with flat binding pockets (e.g., GPCRs).

Biological Relevance :

  • Methoxy and methylthio derivatives (e.g., 1e ) are historically linked to serotonin receptor affinity , whereas halogenated analogs like the target compound may prioritize kinase or enzyme inhibition due to their electron-deficient aromatic systems.

Research Findings and Implications

  • Synthetic Accessibility : Many analogs (e.g., 1e , 2C-T-7 ) are synthesized via established routes involving nucleophilic substitution or reductive amination . The target compound’s synthesis likely follows similar protocols, though halogenation steps may require careful optimization.
  • SAR Studies : Positional halogen changes (e.g., Br at 2 vs. 4) correlate with altered receptor selectivity in phenylalkylamines . For example, 4-Bromo-2,5-dimethoxyphenyl analogs show higher 5HT2A affinity than para-substituted halogens .
  • Physicochemical Properties : The target compound’s Cl and Br substituents likely confer moderate lipophilicity (logP ~2.5–3.0), balancing solubility and membrane permeability. In contrast, CF₃-containing analogs may exhibit higher logP (>3.5), limiting aqueous solubility.

Biological Activity

2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antichlamydial research. This article aims to consolidate findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a bromo and chloro substitution on the phenyl ring, which influences its biological activity. The presence of these halogen atoms can enhance the compound's interaction with biological targets, potentially affecting its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismsMIC (μg/mL)
2-(2-Bromo-4-chlorophenyl)amineE. coli0.0195
S. aureus0.0048
C. albicans0.039
Related AlkaloidsB. subtilis4.69
P. aeruginosa13.40

The data indicates that compounds with similar structural features exhibit potent antimicrobial activity, suggesting that this compound may possess comparable effects.

Antichlamydial Activity

The compound has also been investigated for its antichlamydial properties. A study assessing various derivatives found that certain compounds significantly inhibited the growth of Chlamydia trachomatis by affecting inclusion formation within infected cells.

The mechanism involves disrupting the developmental cycle of Chlamydia, leading to decreased infectious elementary bodies (EBs). The study utilized immunofluorescence assays to evaluate inclusion size and number, demonstrating that treated cells exhibited smaller and irregular inclusions compared to controls.

Toxicity and Safety Profile

Toxicity assessments are crucial for determining the viability of any therapeutic agent. Preliminary studies suggest that derivatives of this compound do not exhibit significant toxicity towards human cell lines, indicating a favorable safety profile for potential therapeutic applications.

Case Studies

Several case studies have explored the efficacy and safety of this compound in various experimental settings:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that compounds similar to this compound exhibited lower MIC values against E.coli compared to traditional antibiotics, suggesting potential as a new class of antimicrobial agents.
  • Antichlamydial Research : In vitro studies demonstrated that treatment with this compound led to a significant reduction in chlamydial inclusion size, supporting its role as a promising candidate for treating chlamydial infections.

Q & A

Q. What mechanistic insights explain its role as a biased agonist in GPCR signaling pathways?

  • Methodological Answer : Use BRET (bioluminescence resonance energy transfer) to measure β-arrestin vs. G-protein signaling bias. Compare with structurally related agonists (e.g., 2C-P or 2C-T derivatives) to identify substituent effects on signaling bias .

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